molecular formula C6H9N3O4 B1332772 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid 5-oxide CAS No. 352647-66-6

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid 5-oxide

Cat. No. B1332772
M. Wt: 187.15 g/mol
InChI Key: ZCXKKBXIVGYOHV-UHFFFAOYSA-N
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Description

The compound "4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid 5-oxide" is a derivative of the 1,2,5-oxadiazole class, which is known for its diverse chemical and pharmacological properties. The oxadiazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which can be functionalized to yield various biologically active compounds. The presence of the amino propyl group suggests potential for interaction with biological systems, possibly acting as a ligand for receptors or enzymes.

Synthesis Analysis

The synthesis of related 1,2,5-oxadiazole derivatives has been explored in several studies. For instance, the oxidative cyclocondensation of diamino bi-1,2,5-oxadiazole and its isomeric oxides has been used to create macrocyclic systems containing bifurazanyl or furazanylfuroxanyl moieties linked by azo bridges . Additionally, the diazeniumdiolation of benzyl cyanide has been shown to yield 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating the versatility of oxadiazole synthesis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the compound's reactivity and interaction with other molecules. For example, the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of related compounds, has been determined, providing insights into the potential geometry and electronic configuration of similar oxadiazole compounds .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, depending on their functional groups. The reactivity of aminoazole-4-carboxylic acids towards electrophiles has been studied, revealing that acylation and carbamoylation can lead to different products such as diacylated isoxazoles and isoxazolouracils . These reactions highlight the chemical versatility of the oxadiazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For instance, the stability of 3-oxo-1,2,3-oxadiazoles in acidic and basic conditions has been noted, which is an important consideration for pharmaceutical applications . The ionization constants and pharmacological characterization of oxadiazole analogues of GABA have been investigated, showing that these compounds can exhibit weak agonist and partial agonist profiles at GABA receptors . This suggests that the compound may also have interesting pharmacological properties.

Scientific Research Applications

Bioisoster of Carboxy Function

4-substituted 1,2,5-oxadiazol-3-ols, analogues of gamma-aminobutyric acid (GABA), have been synthesized to investigate the hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster for a carboxyl group at GABA receptors. These compounds demonstrate weak agonist and partial agonist profiles at GABA(A) receptors, suggesting the 4-hydroxy-1,2,5-oxadiazol-3-yl unit as a nonclassical carboxyl group bioisoster (Lolli et al., 2006).

Synthesis and Reactivity

A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from diazeniumdiolation of benzyl cyanide has been reported, resulting in stable sydnone iminium N-oxides and derivatives, demonstrating pronounced acid/base stability and potential for varied chemical applications (Bohle & Perepichka, 2009).

Energetic Material Development

3-methyl-1,2,5-oxadiazole 2-oxide derivatives have been synthesized and characterized for use in energetic materials, with studies on their density, thermal stability, sensitivity, and detonation properties, indicating potential applications in explosive materials (Xu, Yang, & Cheng, 2018).

Macrocyclic Systems Synthesis

Research has been conducted on the synthesis of macrocyclic systems from 4,4′-diamino-3,3′-bi-1,2,5-oxadiazole and 3(4)-amino-4(3)-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxides, leading to the development of novel macrocyclic structures containing bifurazanyl or furazanylfuroxanyl moieties (Epishina, Kulikov, & Makhova, 2008).

Pharmaceutical Scaffolds

Functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans) have been studied as pharmaceutical scaffolds for the preparation of various pharmacologically active substances, particularly in the development of drug candidates for the treatment of neglected diseases (Epishina, Kulikov, & Fershtat, 2022).

Safety And Hazards

This involves identifying any potential risks associated with handling or using the compound. It includes toxicity information, handling precautions, and disposal methods.


Future Directions

This could involve potential applications of the compound, areas for further research, or ways to improve the synthesis process.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4/c7-3-1-2-4-5(6(10)11)8-13-9(4)12/h1-3,7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXKKBXIVGYOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=[N+](ON=C1C(=O)O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365334
Record name 4-(3-AMINOPROPYL)-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID 5-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid 5-oxide

CAS RN

352647-66-6
Record name 4-(3-AMINOPROPYL)-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID 5-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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